1-Methoxy-3-((S-methylsulfonimidoyl)methyl)benzene
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Overview
Description
1-Methoxy-3-((S-methylsulfonimidoyl)methyl)benzene is an organic compound characterized by the presence of a methoxy group and a methylsulfonimidoyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: In an industrial setting, the production of 1-Methoxy-3-((S-methylsulfonimidoyl)methyl)benzene may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3-((S-methylsulfonimidoyl)methyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonimidoyl group can be reduced to a sulfonamide or a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed:
- Oxidation of the methoxy group can yield 3-formylbenzenesulfonamide.
- Reduction of the sulfonimidoyl group can produce 3-methoxybenzenesulfonamide.
- Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methoxy-3-((S-methylsulfonimidoyl)methyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-Methoxy-3-((S-methylsulfonimidoyl)methyl)benzene exerts its effects depends on its interaction with molecular targets. The methoxy group can participate in hydrogen bonding and van der Waals interactions, while the sulfonimidoyl group can engage in ionic interactions and covalent bonding with nucleophiles. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
1-Methoxy-3-((S-methylsulfonimidoyl)methyl)benzene can be compared with other similar compounds such as:
1-Methoxy-3-(methylsulfonyl)benzene: Lacks the sulfonimidoyl group, resulting in different reactivity and applications.
1-Methoxy-4-(methylsulfonimidoyl)benzene: Positional isomer with potentially different chemical and biological properties.
3-Methoxybenzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonimidoyl group, affecting its chemical behavior and applications.
Properties
IUPAC Name |
imino-[(3-methoxyphenyl)methyl]-methyl-oxo-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-12-9-5-3-4-8(6-9)7-13(2,10)11/h3-6,10H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGXCIAHEHCMTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CS(=N)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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